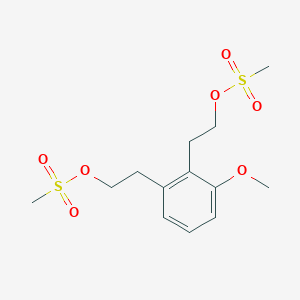

2,3-Bis-(2-methanesulfonyloxyethyl)-1-methoxybenzene

Cat. No. B8449611

M. Wt: 352.4 g/mol

InChI Key: HMOWAWINKCQPBW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08022062B2

Procedure details

Dissolve 2,3-bis-(2-methanesulfonyloxyethyl)-1-methoxybenzene (474.4 g, 1.346 mol) in acetonitrile (7 L) and split the mixture into two equal lots. In two separate runs, add concentrated aqueous NH4OH (3.5 L) and charge the solution to a pressure vessel (PARR apparatus). Heat the solution in a closed reactor to 100° C. over 20 min (internal pressure reaches about 100 psi), and maintain at 100° C. until the reaction is complete (about 1 h, HPLC monitored). Cool the reaction mixture to ambient temperature. Combine the two lots and remove the solvent in vacuo. Dissolve the residue in MTBE (3.5 L) and water (3.5 L). Adjust the pH to 6.5 using 2M aqueous NaOH or 1M aqueous HCl as appropriate (typically the pH is about pH=5.1 and the adjustment requires about 50 mL 2M aqueous NaOH). Discard the organic layer, adjust the aqueous layer to pH=13 using 50% NaOH (about 150 mL). Extract with MTBE (2×3.5 L), wash the combined organic layers with brine (3.5 L), dry over Na2SO4, filter and concentrate in vacuo to give the title compound as a crude yellow oil that solidifies upon standing (179.3 g). Use the material for the next step without further purification. Prepare an analytical sample by purification by two Kugelrohr distillations to give a clear oil that solidifies upon standing, mp 44.3-45.0° C. 13C NMR (300 MHz, DMSO-d6) □ 156.1, 144.4, 130.3, 126.2, 121.5, 108.9, 55.5, 48.2, 47.9, 39.9, 29.1; MS (ES+) m/z 163 (M+H)+; Anal. Calc'd for C11H15NO: C, 74.54; H, 8.53; N, 7.90. Found: C, 74.28; H, 8.62; N, 7.86.

Quantity

474.4 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

CS(O[CH2:6][CH2:7][C:8]1[C:13]([CH2:14][CH2:15]OS(C)(=O)=O)=[CH:12][CH:11]=[CH:10][C:9]=1[O:21][CH3:22])(=O)=O.C(#[N:25])C>>[CH3:22][O:21][C:9]1[C:8]2[CH2:7][CH2:6][NH:25][CH2:15][CH2:14][C:13]=2[CH:12]=[CH:11][CH:10]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

474.4 g

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)OCCC1=C(C=CC=C1CCOS(=O)(=O)C)OC

|

|

Name

|

|

|

Quantity

|

7 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

split the mixture into two equal lots

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In two separate runs

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add concentrated aqueous NH4OH (3.5 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charge the solution to a pressure vessel (PARR apparatus)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintain at 100° C. until the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(about 1 h, HPLC monitored)

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the reaction mixture to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remove the solvent in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Dissolve the residue in MTBE (3.5 L)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract with MTBE (2×3.5 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

wash the combined organic layers with brine (3.5 L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=CC=2CCNCCC21

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |